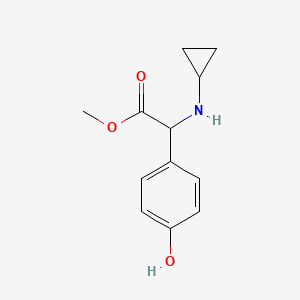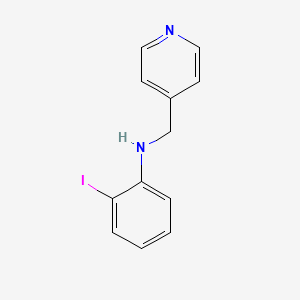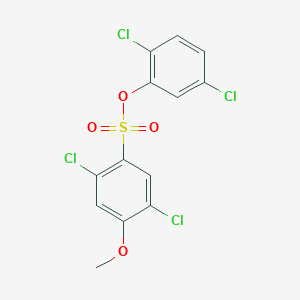
4,6-Dimethoxy-5-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-dimethoxy-5-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4th and 6th positions and a phenyl group at the 5th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-dimethoxy-5-phenyl- typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea in the presence of a base. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of Pyrimidine, 4,6-dimethoxy-5-phenyl- may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as nitration, reduction, and cyclization, followed by purification to achieve high yield and purity.
Types of Reactions:
Oxidation: Pyrimidine, 4,6-dimethoxy-5-phenyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 4,6-dimethoxy-5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4,6-dimethoxy-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
- Pyrimidine, 4,6-dimethoxy-2-phenyl-
- Pyrimidine, 4,6-dimethoxy-5-methyl-
- Pyrimidine, 4,6-dimethoxy-5-chloro-
Comparison: Pyrimidine, 4,6-dimethoxy-5-phenyl- is unique due to the presence of the phenyl group at the 5th position, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry.
Propriétés
Numéro CAS |
18337-65-0 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4,6-dimethoxy-5-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-10(9-6-4-3-5-7-9)12(16-2)14-8-13-11/h3-8H,1-2H3 |
Clé InChI |
ZUQMWBJKHMYNLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=N1)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(4-methoxybenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118315.png)



![2-amino-1-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118365.png)
![Methyl 4-({[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12118374.png)
![(1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B12118376.png)






![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)
